molecular formula C17H15NO3 B2881143 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole CAS No. 37103-99-4

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole

Cat. No.: B2881143
CAS No.: 37103-99-4
M. Wt: 281.311
InChI Key: NPRKPMGGWYKYRS-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 5 with a 2-methyl-1,3-dioxolane group and at position 3 with a phenyl ring. The 1,3-dioxolane moiety is a cyclic ketal, which can enhance molecular stability and solubility in organic solvents compared to polar substituents like hydroxyl or carboxylic acid groups .

Properties

IUPAC Name

5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-17(19-9-10-20-17)13-7-8-15-14(11-13)16(21-18-15)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRKPMGGWYKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Position 5 Substituent Key Properties/Applications Synthesis Highlights
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole Benzoxazole 2-Methyl-1,3-dioxolane Enhanced stability; potential for catalysis or bioactive precursors (inferred) Not explicitly described (analogues use reflux with aryl acids)
5-Iodo-3-phenyl-2,1-benzoxazole Benzoxazole Iodo Used as an arylation agent in Pd-catalyzed reactions; iodine acts as a leaving group Synthesized via cyclization reactions
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate Benzoxazole Carboxylate ester Introduces acidity; derivatizable for drug design Reflux of methyl-3-amino-4-hydroxybenzoate with aryl acids
Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate Pyridine 2-Methyl-1,3-dioxolane High purity biochemical; CAS 1076198-08-7 Multi-step synthesis involving alkylation

Structural and Electronic Effects

  • 5-Iodo-3-phenyl-2,1-benzoxazole : The iodine substituent at position 5 is a strong electron-withdrawing group and a superior leaving group, making this compound ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the dioxolane group in the target compound is electron-donating, which may stabilize the aromatic system and reduce electrophilicity at position 3.
  • This makes carboxylate derivatives more suitable for pharmaceutical applications requiring bioavailability .
  • The dioxolane group here may serve similar stabilizing roles as in the benzoxazole analogue .

Biological Activity

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity , focusing on antimicrobial, anticancer, and other pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 37103-99-4
  • Molecular Formula : C17H15NO3
  • Molecular Weight : 281.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of sodium hydroxide in ethanol under controlled conditions. The yield reported for the synthesis is approximately 91% .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. A study on similar compounds highlighted their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml, demonstrating their potential as antimicrobial agents .

CompoundTarget OrganismMIC (µg/ml)
Compound AStaphylococcus aureus15
Compound BEscherichia coli30
Compound CCandida albicans10

Anticancer Activity

Benzoxazole derivatives have also shown promising anticancer properties. Various studies have reported cytotoxic effects against multiple cancer cell lines, including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3

For instance, a specific derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM . The structure–activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring enhance activity.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxolane ring may enhance its binding affinity and selectivity towards these targets .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study of benzoxazole derivatives, several compounds were tested for their antimicrobial efficacy against Bacillus subtilis and Escherichia coli. Only a few exhibited significant activity, with the most effective compounds featuring electron-donating substituents. This highlights the importance of molecular structure in determining biological activity .

Case Study 2: Anticancer Efficacy

A study focused on the anticancer properties of benzoxazole derivatives revealed that those with specific substitutions on the benzene ring showed enhanced cytotoxicity against breast and lung cancer cell lines. Notably, compounds with methoxy groups demonstrated superior activity compared to others without such substitutions .

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